molecular formula C16H16N2O2S B12000085 (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one

(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one

Cat. No.: B12000085
M. Wt: 300.4 g/mol
InChI Key: JZPNHKNOYUNUOI-KYTXZQAISA-N
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Description

The compound (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thioxo group, an oxazolidinone ring, and a pentadienylidene chain, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the oxazolidinone intermediate with a sulfur-containing reagent such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Pentadienylidene Chain: The final step involves the condensation of the thioxo-oxazolidinone intermediate with a 4-toluidino-substituted pentadienylidene compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the pentadienylidene chain, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone ring, where nucleophiles can replace the thioxo group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the pentadienylidene chain.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

The compound could have therapeutic potential due to its structural features. Research may focus on its activity against specific diseases or its ability to modulate biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s activity could involve inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-aminophenyl)-2,4-pentadienylidene]-1,3-oxazolidin-4-one: Similar structure but with an amino group instead of a toluidino group.

    (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-methoxyphenyl)-2,4-pentadienylidene]-1,3-oxazolidin-4-one: Similar structure but with a methoxy group instead of a toluidino group.

Uniqueness

The presence of the 4-toluidino group in (5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one imparts unique electronic and steric properties, potentially leading to distinct reactivity and bioactivity profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-[(1E,3E)-5-(4-methylphenyl)iminopenta-1,3-dienyl]-1,3-oxazole-2-thione

InChI

InChI=1S/C16H16N2O2S/c1-12-7-9-13(10-8-12)17-11-5-3-4-6-14-15(19)18(2)16(21)20-14/h3-11,19H,1-2H3/b5-3+,6-4+,17-11?

InChI Key

JZPNHKNOYUNUOI-KYTXZQAISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)O2)C)O

Canonical SMILES

CC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)O2)C)O

Origin of Product

United States

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